molecular formula C13H11ClO2S B2526910 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid CAS No. 861226-90-6

5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid

Cat. No.: B2526910
CAS No.: 861226-90-6
M. Wt: 266.74
InChI Key: LMPWZOKTUAGCHE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid (5-CPETC) is a compound with a wide range of applications in scientific research. Due to its unique structure, it is able to interact with various biological systems and has been used in various studies to investigate the action and effects of different compounds.

Scientific Research Applications

Overview

The scientific research on 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is multifaceted, touching on various aspects of chemistry, environmental science, and biochemistry. Although the specific compound has not been directly studied in the provided literature, related compounds and functional groups within its structure, such as chlorophenyl, thiophene, and carboxylic acids, have been the subject of extensive research. These studies explore the environmental impact, biological activity, and potential applications of similar compounds, providing insights into how this compound might behave in various contexts.

Environmental Impact and Remediation

Research has highlighted the environmental persistence and toxicological concerns associated with chlorophenyl compounds. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including their moderate toxicity to aquatic and mammalian life, and their biodegradability under certain conditions, which could provide insights into the environmental behavior of chlorophenyl groups in similar compounds (Krijgsheld & Gen, 1986). Moreover, studies on thiophene derivatives have explored their potential carcinogenicity and environmental risks, suggesting that substitutions on the thiophene ring could influence the toxicity and stability of related compounds (Ashby et al., 1978).

Biological Activity and Applications

The biological activities of carboxylic acids, especially in the context of natural compounds, have been widely reported. For instance, natural carboxylic acids from plants have demonstrated a range of biological activities, including antioxidant and antimicrobial properties, which could suggest potential pharmaceutical or agrochemical applications for this compound (Godlewska-Żyłkiewicz et al., 2020).

Degradation and Bioremediation

The degradation and bioremediation of chlorophenyl and thiophene compounds have also been a focus of research. Studies on 2,4-D, a chlorophenyl herbicide, have delved into its behavior in agricultural environments and microbial degradation, offering insights into how similar compounds might be broken down or remediated in environmental settings (Magnoli et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid” is not known, related compounds such as pyrimethamine work by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell multiplication .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For the related compound “4-Methoxyphenol”, it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid” are not available, research into related compounds continues to be active. For instance, the synthesis of new compounds with potential plant anti-viral activities is being explored . Additionally, the biological potential of indole derivatives is being investigated .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-ethylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-2-8-7-11(13(15)16)17-12(8)9-3-5-10(14)6-4-9/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPWZOKTUAGCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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